

Application Notes and Protocols for EPZ004777

Animal Model Studies

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Compound of Interest

Compound Name: EPZ004777

Cat. No.: B607349

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Introduction

EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). In mixed lineage leukemia (MLL), chromosomal translocations result in the aberrant recruitment of DOT1L to chromatin, leading to hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1[1]. Inhibition of DOT1L with **EPZ004777** has been shown to selectively kill MLL-rearranged leukemia cells by inhibiting H3K79 methylation and suppressing the expression of these target genes[2][3]. This document provides detailed protocols and summarized data for designing and conducting preclinical animal model studies to evaluate the in vivo efficacy of **EPZ004777**.

Data Presentation

Table 1: Summary of In Vivo Efficacy of EPZ004777 in a Mouse Xenograft Model of MLL

Animal Model	Cell Line	Treatment	Dosing Regimen	Key Findings	Reference
Subcutaneous Xenograft	MV4-11	EPZ004777	50 mg/mL solution in mini-osmotic pumps for 6 days	Reduced H3K79me2 levels in tumors	[2]
Disseminated Leukemia	MV4-11	EPZ004777	Mini-pumps with 50, 100, or 150 mg/mL solutions, exchanged once for a total of 14 days of exposure	Significant extension of survival	[2] [4]
Subcutaneous Xenograft	MV4-11	Related DOT1L Inhibitor	200 mg/kg twice daily for 23 days	50% reduction in global H3K79 dimethylation in the tumor, but no tumor growth inhibition	[1]

Table 2: Pharmacokinetic Properties of EPZ004777 and its Analog EPZ-5676

Compound	Animal Model	Administration	Key Pharmacokinetic Parameters	Reference
EPZ004777	Mouse	Continuous infusion via mini-osmotic pumps	Poor pharmacokinetic properties necessitating continuous delivery	[2][3]
EPZ-5676	Mouse, Rat, Dog	IV and PO	Moderate to high clearance, low oral bioavailability. Terminal elimination half-life of 1.1h (mouse), 3.7h (rat), and 13.6h (dog) following IV administration.	[5][6]

Experimental Protocols

Protocol 1: Establishment of an MV4-11 Subcutaneous Xenograft Mouse Model

- Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Animal Strain: Use 9-week-old female nude (nu/nu) mice[2].
- Cell Preparation: Harvest MV4-11 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel (BD Biosciences) to a final concentration of 5 x 10⁷ cells/mL[2].

- Implantation: Subcutaneously inject 200 μ L of the cell suspension into the right flank of each mouse[2].
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2)/2$.

Protocol 2: Administration of EPZ004777 via Mini-Osmotic Pumps

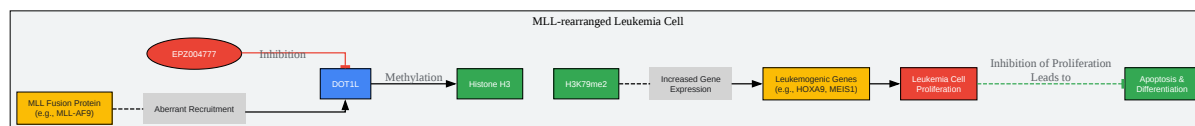
- Pump Preparation: Prepare a 50 mg/mL solution of **EPZ004777** in a vehicle solution (e.g., 10% ethanol, 90% water)[7]. Fill the mini-osmotic pumps (e.g., Alzet) with the **EPZ004777** solution according to the manufacturer's instructions.
- Pump Implantation: Surgically implant the filled mini-osmotic pumps subcutaneously in the mice[2].
- Treatment Duration: For pharmacodynamic studies, a 6-day continuous infusion can be sufficient to observe changes in H3K79 methylation[2][7]. For efficacy studies, a longer duration of 14 days or more may be required, necessitating pump exchange[2].

Protocol 3: Pharmacodynamic Analysis

- Tissue Collection: At the end of the treatment period, euthanize the animals and collect tumors and/or peripheral blood mononuclear cells (PBMCs) and bone marrow[8].
- Western Blot for H3K79me2:
 - Prepare whole-cell lysates from the collected tissues.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as a loading control).
 - Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system. A reduction in the H3K79me2 signal relative to total H3 indicates target engagement[2][8].

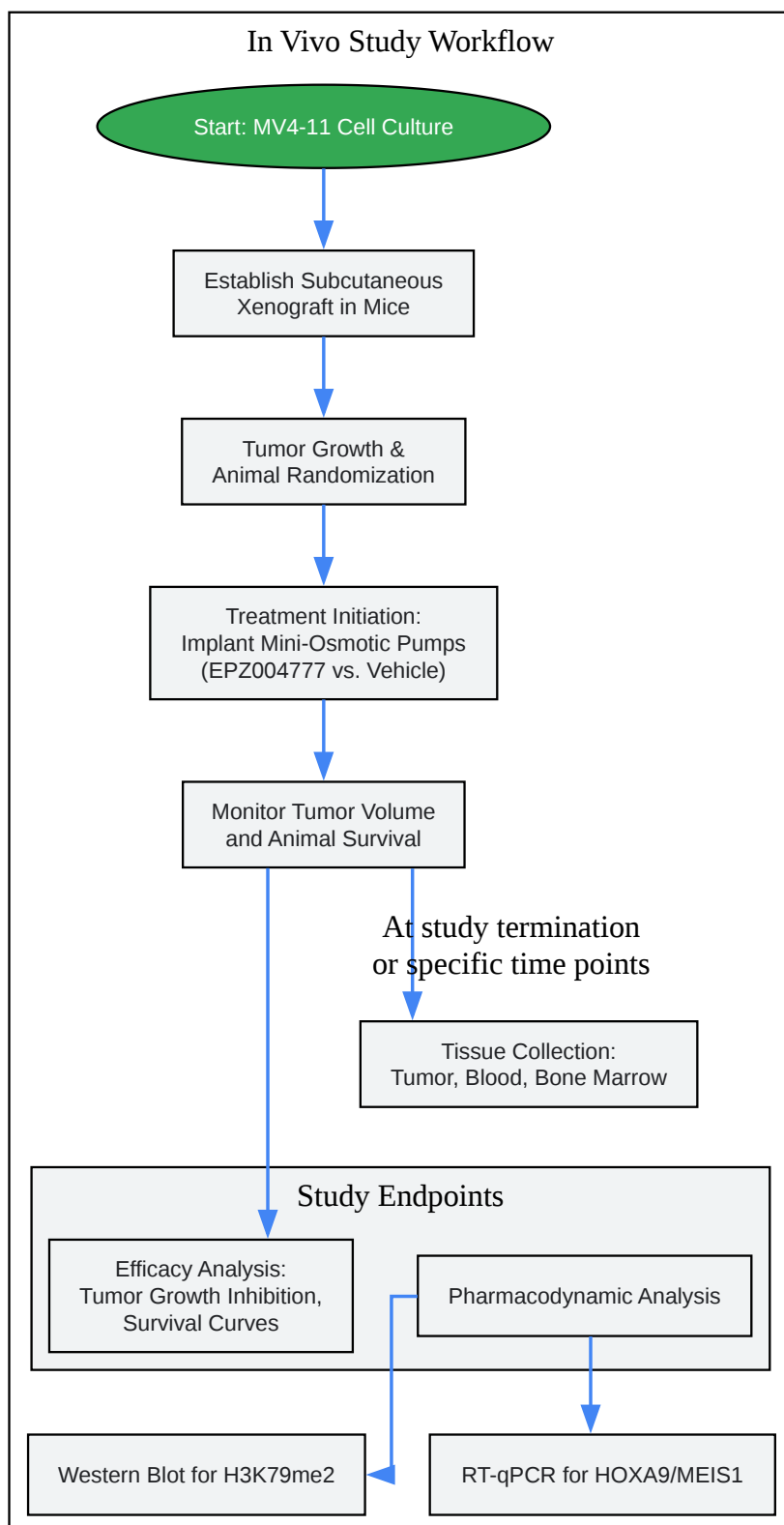
- RT-qPCR for MLL Fusion Target Genes:
 - Extract total RNA from the tumor samples.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1.
 - Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of HOXA9 and MEIS1 in the **EPZ004777**-treated group compared to the vehicle control indicates a pharmacodynamic effect[8].

Mandatory Visualizations



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Caption: Signaling pathway of **EPZ004777** in MLL-rearranged leukemia.



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Caption: Experimental workflow for an **EPZ004777** in vivo study.

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